

A Comparative Purity Analysis of Commercially Available 2-Hydroxy-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzaldehyde

Cat. No.: B1199172

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity assessment of commercially available **2-Hydroxy-5-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The analysis is based on a comprehensive suite of analytical techniques to provide a thorough evaluation of the products offered by different suppliers.

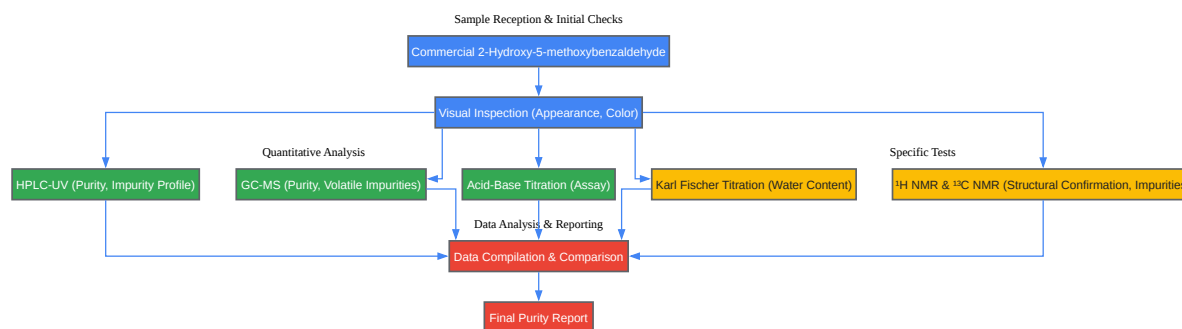
Comparative Purity Data

The following table summarizes the analytical data for **2-Hydroxy-5-methoxybenzaldehyde** sourced from three representative commercial suppliers. The data is a composite of typical values obtained through the experimental protocols detailed in this guide.

Analytical Test	Supplier A	Supplier B	Supplier C
Purity by HPLC (%)	99.2	98.5	99.8
Purity by GC-MS (%)	99.1	98.3	99.7
Water Content (Karl Fischer, %)	0.15	0.25	0.05
Residual Solvents (ppm)	<50	150	<20
Assay by Titration (%)	99.5	98.8	>99.9
Major Impurity 1 (%)	0.4 (Isomer)	0.8 (Isomer)	0.1 (Isomer)
Major Impurity 2 (%)	0.2 (Starting Material)	0.5 (Unidentified)	0.1 (Unidentified)
Appearance	Pale yellow crystalline solid	Yellowish powder	Off-white crystalline solid

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **2-Hydroxy-5-methoxybenzaldehyde**.



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Caption: Experimental workflow for the purity assessment of **2-Hydroxy-5-methoxybenzaldehyde**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

- Objective: To determine the purity of **2-Hydroxy-5-methoxybenzaldehyde** and to identify and quantify any non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To assess the purity and identify any volatile impurities or residual solvents.
- Instrumentation: A GC-MS system.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Detector: Electron Ionization (EI) mode.
- Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane.

- **Data Analysis:** The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library database.

Karl Fischer Titration

- **Objective:** To quantify the water content in the sample.
- **Instrumentation:** A coulometric or volumetric Karl Fischer titrator.
- **Method:** A specified amount of the sample is introduced into the titration cell containing the Karl Fischer reagent. The instrument automatically titrates the water present and calculates the water content.
- **Sample Preparation:** The solid sample is directly added to the titration vessel.

Assay by Titration

- **Objective:** To determine the overall assay of the acidic phenolic group.
- **Reagents:** Standardized 0.1 M sodium hydroxide solution, and a suitable solvent (e.g., ethanol/water mixture).
- **Procedure:**
 - Accurately weigh a sample of **2-Hydroxy-5-methoxybenzaldehyde**.
 - Dissolve the sample in the solvent.
 - Titrate with the standardized sodium hydroxide solution using a potentiometric endpoint or a suitable indicator.
- **Calculation:** The percentage assay is calculated based on the volume of titrant consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the chemical structure and identify any structurally related impurities.
- **Instrumentation:** A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments: ^1H NMR and ^{13}C NMR spectra are acquired.
- Data Analysis: The chemical shifts and coupling constants of the acquired spectra are compared with reference spectra to confirm the structure. Integration of the proton signals can be used to estimate the relative amounts of impurities.

This comprehensive guide provides a framework for the purity assessment of commercially available **2-Hydroxy-5-methoxybenzaldehyde**. By employing these standardized analytical methods, researchers can make informed decisions when selecting reagents, ensuring the reliability and reproducibility of their scientific work.

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